

Performance of BTF Cocrystals: A Comparative Analysis Against Conventional Explosives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzotrifuroxan*

Cat. No.: *B3051571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of energetic materials is continually evolving, with a significant focus on enhancing both performance and safety. **Benzotrifuroxan** (BTF), a powerful energetic material, has garnered attention for its high density and performance, comparable to established explosives like HMX. However, its high mechanical sensitivity has historically limited its practical applications.^[1] A promising strategy to mitigate this sensitivity without compromising performance is the formation of cocrystals. This guide provides a comprehensive comparison of the performance of various BTF cocrystals against conventional explosives such as RDX, HMX, and TNT, supported by experimental data.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of selected BTF cocrystals and conventional explosives. The data has been compiled from various research publications to provide a clear and concise comparison for researchers.

Explosive Material	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Impact Sensitivity (H_{50} , cm)	Thermal Decomposition (°C)
BTF Cocrystals				
BTF/ONA	7115	20.51	90	191.1
BTF/DNB	~7373	~24	88	Similar to pure BTF
BTF/DNAN	-	-	>112	-
Conventional Explosives				
RDX	8750	34	28	210
HMX	9100	39	32	280
TNT	6900	21	154	295

Data for BTF cocrystals and conventional explosives are compiled from multiple sources. Note that experimental conditions can influence these values.

Analysis of Performance Parameters

The data reveals a clear trend: cocrystallization of BTF significantly reduces its sensitivity to impact while maintaining respectable detonation performance.

- Detonation Performance:** While the detonation velocities and pressures of the BTF cocrystals are generally lower than those of RDX and HMX, they remain comparable to or exceed that of TNT. This indicates that BTF cocrystals can still deliver substantial energetic output. The slight reduction in detonation performance compared to pure BTF is a recognized trade-off for the significant improvement in safety.
- Impact Sensitivity:** The most notable advantage of BTF cocrystals is their remarkably low impact sensitivity. The 50% drop height (H_{50}), a measure of insensitivity, is significantly higher for the cocrystals compared to pure BTF and the highly sensitive conventional explosives, RDX and HMX. For instance, the BTF/DNAN cocrystal exhibits an H_{50} of over

112 cm, more than three times that of pure BTF.^[2] This substantial reduction in sensitivity enhances the safety of handling, transportation, and storage.

- Thermal Stability: The thermal stability of BTF cocrystals can vary depending on the coformer. In the case of BTF/ONA, the decomposition temperature is lower than that of pure BTF, while the BTF/DNB cocrystal exhibits a decomposition temperature similar to pure BTF.^{[1][3]} This highlights the ability to tune the thermal properties of BTF through cocrystallization.

Experimental Protocols

The performance data presented in this guide are derived from standardized experimental methodologies. Understanding these protocols is crucial for the accurate interpretation and replication of the results.

Detonation Velocity Measurement

A common method for determining the detonation velocity of explosives is the D'Autriche method.^[4]

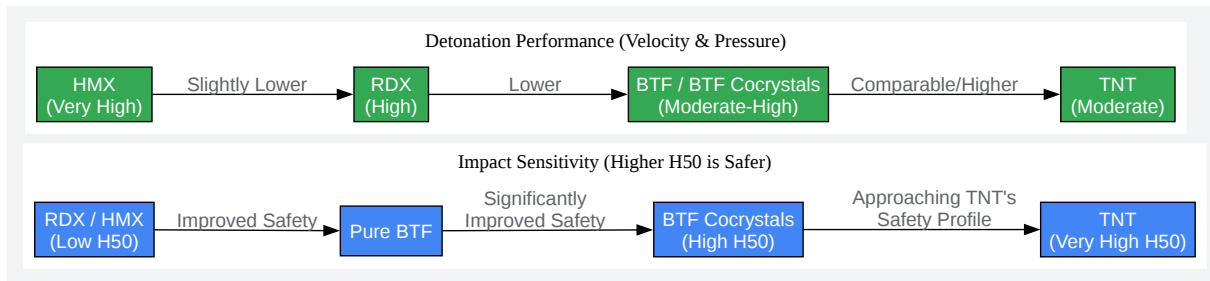
- Principle: This technique compares the detonation velocity of the test explosive with that of a detonating cord having a known and calibrated velocity.^[5]
- Procedure: A column of the explosive to be tested is prepared. Two points at a known distance apart along this column are selected. A detonating cord of a known velocity is formed into a loop, and the two ends of the loop are inserted into the explosive at these two points. The center of the cord loop is placed on a lead plate. When the main explosive charge is initiated, it triggers the detonating cord at two separate times. The two detonation waves in the cord travel towards each other and collide. The point of collision leaves a distinct mark on the lead plate. By measuring the distance of this mark from the center of the cord, and knowing the length of the cord and its detonation velocity, the detonation velocity of the test explosive can be calculated.^{[6][7][8]}

For theoretical calculations of detonation parameters, software such as EXPLO5 is often employed.^{[9][10][11][12][13]} This thermochemical code predicts detonation performance based on the chemical composition, heat of formation, and density of the energetic material.^[9]

Impact Sensitivity Testing

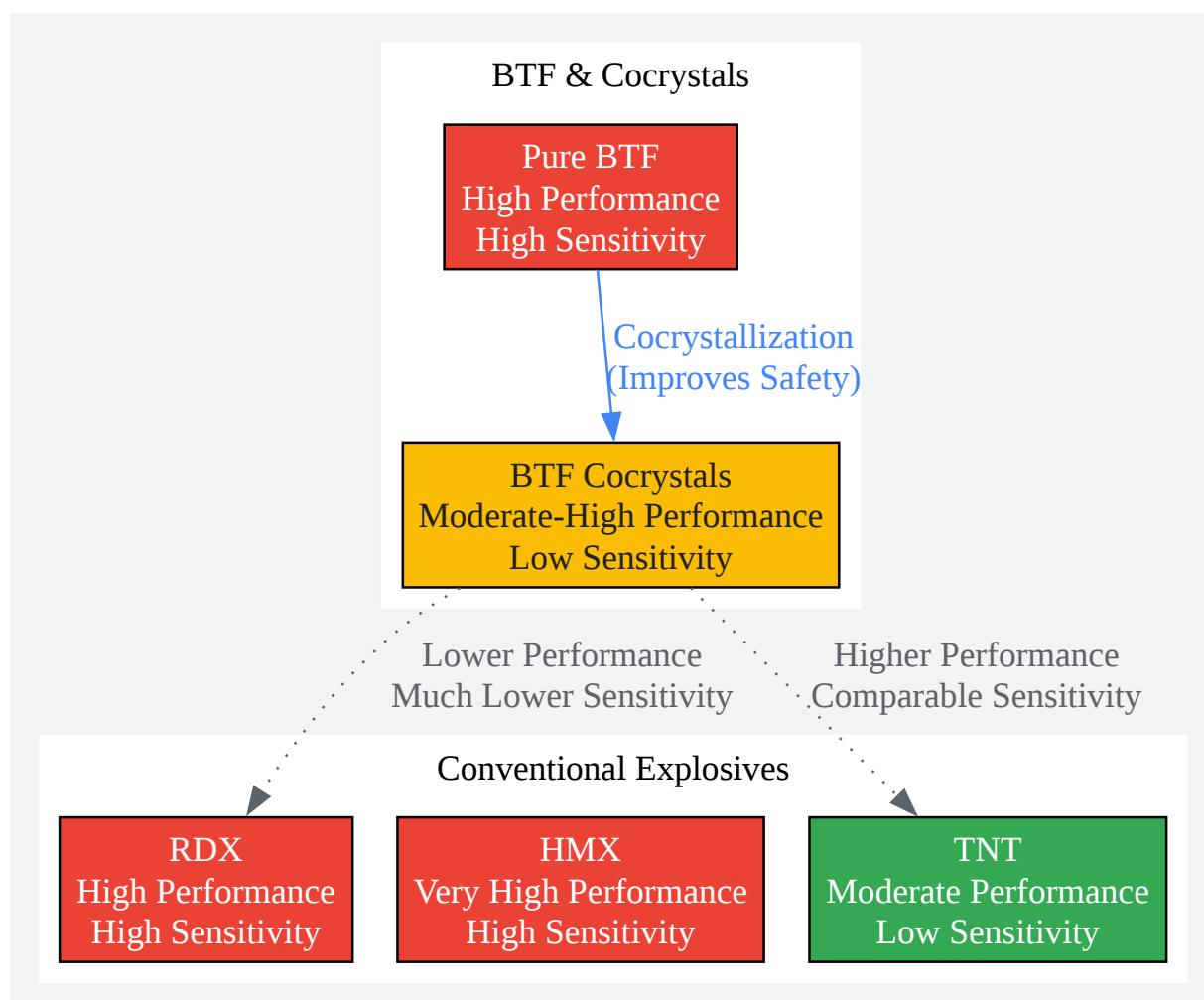
The impact sensitivity, reported as H_{50} (the height from which a standard weight must be dropped to cause an explosion in 50% of trials), is a critical measure of an explosive's safety. The data for the BTF cocrystals was often determined using the Chinese GJB-772A-97 standard method 601.2.[2][14]

- Apparatus: A drop-weight impact apparatus is used, which consists of a defined weight that can be dropped from varying heights onto a sample of the explosive.
- Procedure: A small, measured amount of the explosive sample is placed on an anvil. A standard weight (e.g., 2.5 kg) is dropped onto the sample from a specific height.[14] The outcome (explosion or no explosion) is recorded. The "up-and-down" or Bruceton method is typically used, where the height for the next trial is adjusted based on the result of the previous one. This process is repeated for a statistically significant number of trials to determine the height at which there is a 50% probability of initiation.


Thermal Stability Analysis

The thermal stability of explosives is commonly evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

- Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The sample is subjected to a controlled temperature program. An endothermic peak in the DSC curve typically indicates a phase transition (like melting), while an exothermic peak signifies a decomposition reaction. The onset temperature of the exothermic peak is often taken as the decomposition temperature.
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A loss of mass indicates decomposition or volatilization. This analysis provides information about the temperature at which the material begins to degrade.


Visualizing the Performance Landscape

The following diagrams, generated using the DOT language, illustrate the comparative performance of BTF cocrystals.

[Click to download full resolution via product page](#)

Caption: Comparative landscape of safety and performance.

[Click to download full resolution via product page](#)

Caption: Performance-sensitivity trade-off in BTF cocrystals.

Conclusion

The cocrystallization of BTF presents a highly effective strategy for developing energetic materials with a significantly improved safety profile. While there is a modest trade-off in detonation performance compared to the most powerful conventional explosives like HMX and RDX, the dramatic reduction in impact sensitivity makes BTF cocrystals a compelling option for applications where safety is a paramount concern. The performance of these cocrystals often meets or exceeds that of TNT, positioning them as viable alternatives with a more favorable balance of power and safety. Further research into different coformers and cocrystallization

techniques will likely lead to the development of even more advanced energetic materials with tailored properties for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Novel In-sensitive Cocrystal Explosive Composed of BTF and the Non-Energetic 2-Nitroaniline [mdpi.com]
- 2. Preparation and Performance of BTF-DNAN Cocrystal Explosive [energetic-materials.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Detonation velocity - Wikipedia [en.wikipedia.org]
- 5. tsst.mn [tsst.mn]
- 6. efee.eu [efee.eu]
- 7. Measurement of VoD of explosives.pptx [slideshare.net]
- 8. journal-atm.org [journal-atm.org]
- 9. matec-conferences.org [matec-conferences.org]
- 10. EXPLO5, Explosion Parameters Calculation Software - IDEA SCIENCE Group [ideascience-group.com]
- 11. mueller-instruments.de [mueller-instruments.de]
- 12. ozm.cz [ozm.cz]
- 13. repozitorij.rgn.unizg.hr [repositorij.rgn.unizg.hr]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Performance of BTF Cocrystals: A Comparative Analysis Against Conventional Explosives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051571#performance-comparison-of-btf-cocrystals-with-conventional-explosives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com